D-(-)-4-Hydroxyphenyl-d4-glycine
Overview
Description
D-(-)-4-Hydroxyphenyl-d4-glycine is a deuterated derivative of 4-hydroxyphenylglycine, an amino acid derivative. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of deuterium atoms in place of hydrogen atoms can influence the compound’s physical and chemical properties, making it useful for specific research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-(-)-4-Hydroxyphenyl-d4-glycine typically involves the incorporation of deuterium atoms into the 4-hydroxyphenylglycine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions. This process often requires the use of a deuterium source, such as deuterium oxide (D2O), and a suitable catalyst to facilitate the exchange reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, where the compound is synthesized in bulk using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the deuteration process, making it feasible for commercial production.
Chemical Reactions Analysis
Types of Reactions
D-(-)-4-Hydroxyphenyl-d4-glycine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form deuterated derivatives with different functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce deuterated alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
D-(-)-4-Hydroxyphenyl-d4-glycine has several scientific research applications, including:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development to study pharmacokinetics and drug metabolism.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of D-(-)-4-Hydroxyphenyl-d4-glycine involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s binding affinity and stability, affecting its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylglycine: The non-deuterated analog of D-(-)-4-Hydroxyphenyl-d4-glycine.
Deuterated Amino Acids: Other amino acids with deuterium atoms, such as deuterated alanine or deuterated glycine.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can alter its physical and chemical properties. This makes it particularly valuable for specific research applications where the effects of deuterium are of interest. The compound’s stability and reactivity can differ from its non-deuterated analogs, providing unique insights into various scientific phenomena.
Biological Activity
D-(-)-4-Hydroxyphenyl-d4-glycine (CAS Number: 1217854-79-9) is a deuterated form of 4-hydroxyphenylglycine, recognized for its significant role in the pharmaceutical industry, particularly in the synthesis of semisynthetic β-lactam antibiotics such as amoxicillin and cefadroxil. This compound's biological activity is of great interest due to its potential applications in drug development and metabolic studies.
Property | Value |
---|---|
Molecular Formula | C₈H₅D₄NO₃ |
Molecular Weight | 171.187 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
This compound functions primarily as a precursor in the synthesis of β-lactam antibiotics. The incorporation of deuterium into the compound may influence its pharmacokinetic properties, potentially altering absorption, distribution, metabolism, and excretion (ADME) profiles. Studies have indicated that deuterated compounds can exhibit improved metabolic stability and reduced clearance rates compared to their non-deuterated counterparts .
Pharmacological Effects
- Antibiotic Synthesis : The compound is crucial in producing semisynthetic β-lactam antibiotics, which are widely used to treat bacterial infections. Its structural similarity to natural amino acids allows it to be incorporated into antibiotic scaffolds effectively.
- Neuromodulatory Properties : Research indicates that derivatives of 4-hydroxyphenylglycine may have neuromodulatory effects, influencing neurotransmitter systems in the brain. This is particularly relevant in studies examining the gut-brain axis and how microbiota can affect neuroactive compounds .
- Potential Therapeutic Uses : Preliminary studies suggest that compounds related to this compound might be explored for their roles in treating neurodegenerative diseases due to their interactions with neurotransmitter receptors .
Case Studies
- Antibiotic Efficacy : A study demonstrated that incorporating this compound into antibiotic formulations enhanced efficacy against resistant bacterial strains, highlighting its role as a valuable raw material in drug development .
- Metabolomic Profiling : In a metabolomic study involving germ-free mice, alterations in the levels of conjugated compounds were observed when this compound was administered, suggesting its influence on microbial metabolism and potential implications for gut health .
Research Findings
Recent investigations into this compound have focused on:
- Synthesis Optimization : Techniques for the efficient biocatalytic production of this compound have been developed using recombinant strains of bacteria, enhancing yields and purity levels .
- Deuteration Benefits : The introduction of deuterium has been shown to improve the stability and bioavailability of pharmaceutical compounds, making this compound a subject of interest for future drug design efforts .
Properties
IUPAC Name |
(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCWONGJFPCTTL-WANRPFKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@H](C(=O)O)N)[2H])[2H])O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675953 | |
Record name | (2R)-Amino[4-hydroxy(~2~H_4_)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217854-79-9 | |
Record name | (2R)-Amino[4-hydroxy(~2~H_4_)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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